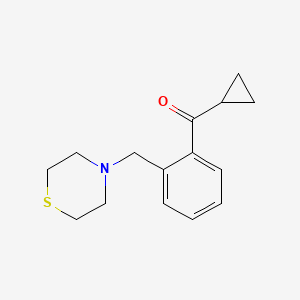
Cyclopropyl 2-(thiomorpholinomethyl)phenyl ketone
Overview
Description
Cyclopropyl 2-(thiomorpholinomethyl)phenyl ketone is a chemical compound that has gained significant attention from researchers and industries. It is used as a starting reagent in various chemical reactions .
Molecular Structure Analysis
The molecular structure of Cyclopropyl 2-(thiomorpholinomethyl)phenyl ketone can be found in various databases . The molecular formula is C15H19NOS.Chemical Reactions Analysis
While specific reactions involving Cyclopropyl 2-(thiomorpholinomethyl)phenyl ketone are not detailed in the search results, related compounds like Cyclopropyl phenyl ketone have been used in reactions such as the Wittig reaction and the (Z)-titanium enolate formation from cyclopropyl ketones via TiCl4-n-Bu4NI-induced ring opening reaction .Scientific Research Applications
Formation of Nickeladihydropyran
Cyclopropyl phenyl ketone underwent oxidative addition to nickel complexes, serving as a key intermediate in nickel-catalyzed cycloaddition reactions. This process facilitates the synthesis of cyclopentane compounds, which are valuable in the development of complex molecular structures (Ogoshi, Nagata, & Kurosawa, 2006).
Synthetic Precursors for Heterocycles
Cyclopropyl ketones have been utilized as synthetic precursors in the regiospecific synthesis of dihydropyrroles and pyrroles, indicating their significant role in the construction of nitrogen-containing heterocycles, which are essential components in pharmaceuticals and natural products (Wurz & Charette, 2005).
Stereospecific Cyclopropanation
Research demonstrates the CrCl2-promoted cyclopropanation of α,β-unsaturated amides, highlighting the stereospecificity of this reaction to produce cyclopropyl ketones. This approach is significant for the development of methodologies that require high stereocontrol (Concellón, Rodríguez‐Solla, Méjica, & Blanco, 2007).
Cyclopropenyl Ketones in Diels-Alder Reactions
The synthesis and applications of cyclopropenyl ketones in Diels-Alder reactions were explored, showcasing their reactivity and selectivity as dienophiles. This property is leveraged to construct complex molecular architectures, emphasizing the ketone's versatility in synthetic strategies (Fisher, Smith, & Fox, 2013).
Modification of Cysteines
A novel method involving cyclopropenyl ketones for the alkylation of cysteines demonstrates the utility of these compounds in bioconjugation and material science. The fast and irreversible reactions facilitated by cyclopropenyl ketones are crucial for the development of stable conjugate addition adducts, highlighting their potential in biotechnology applications (Smith, Rohlfing, Sawicki, Kharkar, Boyd, Kloxin, & Fox, 2018).
properties
IUPAC Name |
cyclopropyl-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c17-15(12-5-6-12)14-4-2-1-3-13(14)11-16-7-9-18-10-8-16/h1-4,12H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVSKYIHIKPPIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=C2CN3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643847 | |
| Record name | Cyclopropyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 2-(thiomorpholinomethyl)phenyl ketone | |
CAS RN |
898782-52-0 | |
| Record name | Cyclopropyl[2-(4-thiomorpholinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



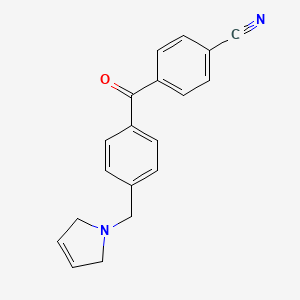
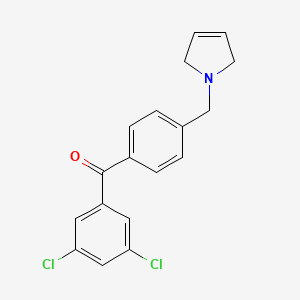


![3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-5-fluorobenzophenone](/img/structure/B1613093.png)
![3-Carboethoxy-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613095.png)
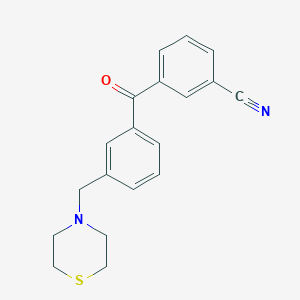
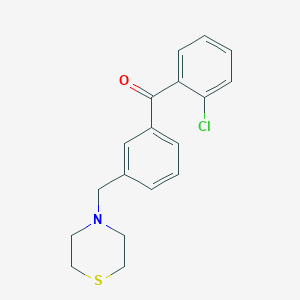

![Ethyl 2-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate](/img/structure/B1613099.png)
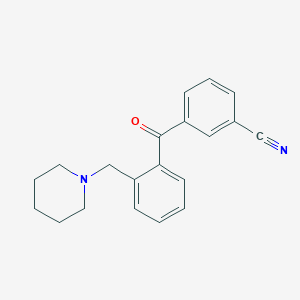
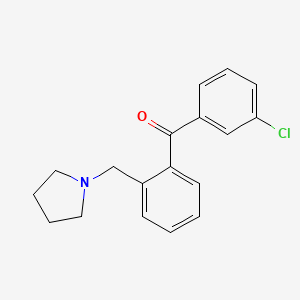

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methyl benzophenone](/img/structure/B1613106.png)